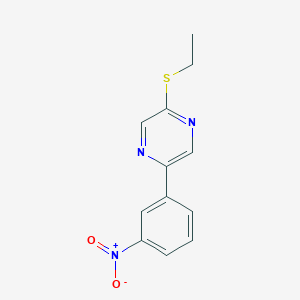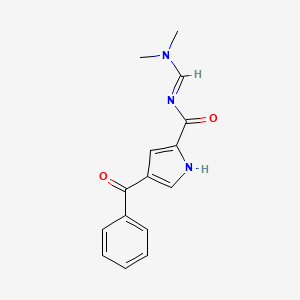
4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzoyl-N,N-dimethylaniline, also known as 4-(Dimethylamino)benzophenone, is an important organic intermediate . It has a molecular formula of C15H15NO and a molecular weight of 225.29 .
Molecular Structure Analysis
The molecular structure of 4-Benzoyl-N,N-dimethylaniline consists of a benzoyl group (C6H5CO-) attached to a dimethylamino group ((CH3)2N-) on a benzene ring .Physical And Chemical Properties Analysis
4-Benzoyl-N,N-dimethylaniline is a yellow crystalline powder or crystals . It has a melting point of 88-90°C . It is insoluble in water .Scientific Research Applications
Chemical Synthesis and Characterization
Research on related pyrrole derivatives has highlighted the synthesis and detailed characterization of these compounds, emphasizing their structural and electronic properties. For instance, the mixed experimental and DFT study of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated the compound's potential as a non-linear optical material due to its significant first hyperpolarizability. This suggests that related compounds, including 4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide, may exhibit similar electronic properties useful in material sciences (R. N. Singh et al., 2014).
Polymeric Applications
Synthesis and characterization of polyamides and poly(amide-imide)s derived from aromatic compounds indicate the potential of pyrrole derivatives in forming high-performance polymers. These polymers exhibit high thermal stability and solubility in aprotic polar solvents, suggesting applications in advanced materials and engineering (A. Saxena et al., 2003).
Molecular Interactions and Analysis
Another study on a novel hydrazide-hydrazone of pyrrole highlighted the compound's synthesis and the analysis of its molecular interactions, indicating the potential for forming dimers through multiple interactions. This underlines the chemical versatility and reactivity of pyrrole derivatives, which can be harnessed in the synthesis of heterocyclic compounds and in the study of molecular interactions (R. N. Singh et al., 2013).
Thermo-Responsive Materials
Research on the aryl-substituted pyrrole derivative, 4-(2,5-diphenyl-1H-pyrrol-1-yl)benzoic acid, explored its use as a thermo-responsive material due to its controllable fluorescence in the solid state. This highlights the potential of pyrrole derivatives in developing new materials for temperature monitoring and other sensor applications (Tianyu Han et al., 2013).
Safety and Hazards
properties
IUPAC Name |
4-benzoyl-N-(dimethylaminomethylidene)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-18(2)10-17-15(20)13-8-12(9-16-13)14(19)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKBFBFYSXTQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(carbamoylmethyl)piperidin-4-yl]-2-chloroquinoline-4-carboxamide](/img/structure/B2893076.png)
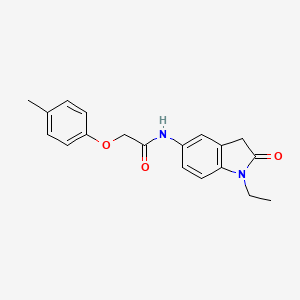
![N-[(1-Phenylpyrrolidin-3-yl)methyl]but-2-ynamide](/img/structure/B2893078.png)
![2-methyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2893079.png)


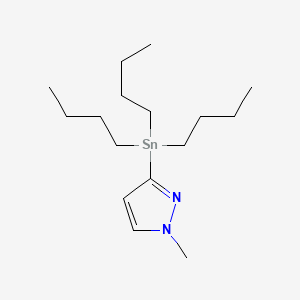

![1-(Chloromethyl)-3-[(3,5-dimethylphenyl)methyl]bicyclo[1.1.1]pentane](/img/structure/B2893087.png)
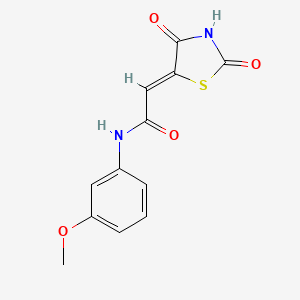
![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetic acid](/img/structure/B2893090.png)


